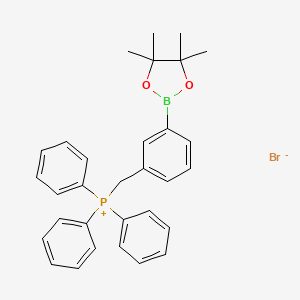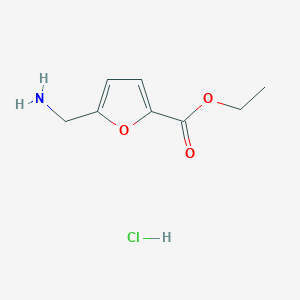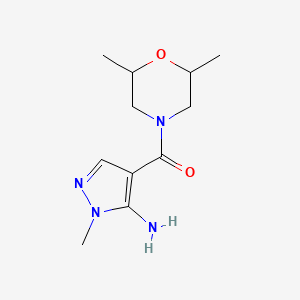![molecular formula C9H7IN2O2 B1455053 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-99-5](/img/structure/B1455053.png)
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Übersicht
Beschreibung
“6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 302.07 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” belongs, has been extensively studied. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The InChI code for “6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) . This indicates that the compound has a molecular structure with 9 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
“6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a solid at room temperature . Its IUPAC name is 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid .Wissenschaftliche Forschungsanwendungen
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results : Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
Synthesis of Imidazo[1,2-a]pyridines
- Field : Organic Synthesis
- Application : A series of imidazo[1,2-a]pyridines were synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Methods : A vial containing a mixture of 2-aminopyridine (1 mmol), and α-bromoketone (1 mmol) was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure. After 15–20 min of irradiation, the mixture was cooled to room temperature .
- Results : The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Antimalarial Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have also been explored for their antimalarial properties . They have shown significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria .
- Methods : The compounds were tested in vitro against asexual blood stages of Plasmodium falciparum strains and also assessed for cytotoxicity against mammalian cell lines .
- Results : Some of the compounds exhibited nanomolar potency against P. falciparum and showed a good selectivity index .
Anticancer Agents
- Field : Oncology
- Application : Certain imidazo[1,2-a]pyridine derivatives have demonstrated potential as anticancer agents . They have been found to inhibit the growth of various cancer cell lines .
- Methods : The compounds were tested in vitro against a panel of cancer cell lines, and their cytotoxicity was evaluated .
- Results : Some of the compounds showed promising anticancer activity with low micromolar IC50 values .
Antiviral Agents
- Field : Virology
- Application : Imidazo[1,2-a]pyridine analogues have been studied for their antiviral properties . They have shown significant activity against various viruses, including the influenza virus .
- Methods : The compounds were tested in vitro against a panel of viruses, and their antiviral activity was evaluated .
- Results : Some of the compounds showed promising antiviral activity with low micromolar IC50 values .
Material Science
- Field : Material Science
- Application : Imidazo[1,2-a]pyridine moiety is also useful in material science because of its structural character .
- Methods : The compounds were synthesized from easily available chemicals and their properties were evaluated .
- Results : The synthesized compounds showed desirable properties for applications in material science .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXPPYIHLCQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)


![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)



![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)